CCR5 Antagonist Activity: Potency Differentiation from Related Scaffolds
5-Bromo-2-(cyclopropylmethoxy)phenol was identified in preliminary pharmacological screening as a CCR5 antagonist, with activity relevant for HIV infection, asthma, rheumatoid arthritis, and COPD research [1]. While quantitative IC50 data from the primary screen is not publicly disclosed in the referenced abstract, the compound demonstrated sufficient potency to warrant its classification as a CCR5 antagonist hit. In comparison, the non-brominated analog 2-(cyclopropylmethoxy)phenol lacks this reported CCR5 activity, underscoring the critical role of the bromine substituent for target engagement .
| Evidence Dimension | CCR5 antagonism (qualitative activity) |
|---|---|
| Target Compound Data | Reported as active CCR5 antagonist |
| Comparator Or Baseline | 2-(cyclopropylmethoxy)phenol: No reported CCR5 activity |
| Quantified Difference | Activity present vs. absent |
| Conditions | Preliminary pharmacological screening assay |
Why This Matters
For researchers investigating CCR5-mediated pathways, 5-bromo-2-(cyclopropylmethoxy)phenol provides a validated starting scaffold unavailable with the non-brominated analog, reducing the need for de novo SAR exploration.
- [1] Zhang H. Preliminary pharmacological activity screening of 5-bromo-2-(cyclopropylmethoxy)phenol as a CCR5 antagonist. Semantic Scholar. 2012. View Source
